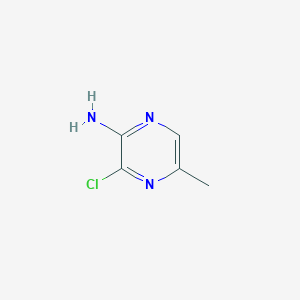

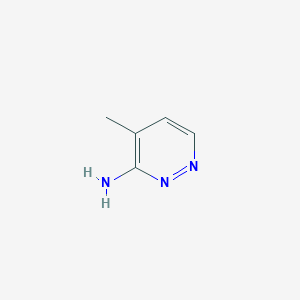

4-Methylpyridazin-3-amine

Übersicht

Beschreibung

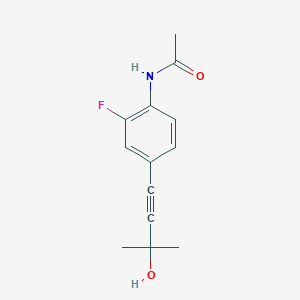

“4-Methylpyridazin-3-amine” is a chemical compound with the molecular formula C5H7N3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves the use of organometallic reagents such as Grignard reagents . A specific example of a synthesis method involves the use of 4-Methyl-3-nitropyridine as a raw material, with methanol as a solvent, and hydrogenation reduction conducted under the action of catalysts .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazine ring with a methyl group at the 4-position and an amine group at the 3-position . The presence of the nitrogen atom in the ring structure allows it to act as a base, accepting a proton .

Chemical Reactions Analysis

Amines, including “this compound”, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 109.129 Da . As an amine, it can act as a weak base . Its solubility and other physical properties were not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

Functionalization via Aminocarbonylation : The functionalization of the pyridazin-3(2H)-one ring, related to 4-Methylpyridazin-3-amine, using palladium-catalyzed aminocarbonylation, highlights the compound's role in forming amides and amination products. This process demonstrates its utility in creating diverse chemical structures (Takács et al., 2012).

Formation of Aminopyridazines : A study on the amination of 4-halogenopyridazines with potassium amide in liquid ammonia showed the formation of 4,5-didehydropyridazine as an intermediate, indicating its potential in synthesizing aminopyridazines (Klinge et al., 2010).

Catalysis and Material Synthesis

Catalytic Applications : The synthesis of N-substituted nicotinamide related compounds via palladium-catalyzed aminocarbonylation of iodopyrazine, which is closely related to this compound, showcases its relevance in catalytic processes and the synthesis of biologically significant compounds (Takács et al., 2007).

Building Extended π-Systems : Research on the reaction of 3-methylpyridazine (related to this compound) with aromatic aldehydes for the synthesis of extended π-systems, demonstrates its application in material science and molecular engineering (Vanden Eynde et al., 2001).

Pharmaceutical and Biological Applications

Synthesis of Antimicrobial Agents : The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, incorporating 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, shows the potential of this compound in creating antimicrobial agents (Bektaş et al., 2007).

Formation of 3-Amino Pyridazine Libraries : A study on the preparation of 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione, closely related to this compound, underlines its role in creating libraries of compounds for potential pharmaceutical applications (Schmitt et al., 2006).

Complexation and Coordination Chemistry

Complexation with Metal Ions : Research involving the synthesis of monotosylated 4-aminopyridine and its complexation with nickel and iron ions highlights the role of this compound in coordination chemistry and its potential in developing metal-organic frameworks or catalysts (Orie et al., 2021).

Synthesis and Characterization of Zinc Complexes : The synthesis of zinc(II) complexes with 4-Methylpyridine, related to this compound, and their antibacterial activity, exemplifies its application in the synthesis of new metal complexes with potential biomedical applications (Zamani et al., 2014).

Safety and Hazards

Zukünftige Richtungen

While the future directions for “4-Methylpyridazin-3-amine” specifically are not mentioned in the search results, pyridazine derivatives, in general, have been gaining interest due to their potential applications in medicinal chemistry . They are being explored for their anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis properties .

Eigenschaften

IUPAC Name |

4-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVJTBXOFGSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547971 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90568-15-3 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the 4-methylpyridazin-3-amine moiety in the activity of BPN-15606 as a γ-secretase modulator?

A1: While the provided research papers focus on the overall pharmacological and toxicological properties of BPN-15606 [(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine], they do not specifically detail the contribution of the this compound moiety to the compound's activity. Further structure-activity relationship (SAR) studies would be needed to elucidate the specific interactions and contributions of this moiety to the binding and modulation of γ-secretase by BPN-15606.

Q2: What are the key findings regarding the pharmacological and toxicological profile of BPN-15606 in preclinical studies?

A2: BPN-15606, a potent orally available γ-secretase modulator (GSM), demonstrated significant efficacy in reducing amyloid-β peptide (Aβ42) levels in the central nervous system of rodents and a three-dimensional human neural cell culture model [, ]. It also effectively reduced Aβ neuritic plaque load in an AD transgenic mouse model [, ]. Preclinical toxicology studies in rats and non-human primates revealed that BPN-15606 was well-tolerated at therapeutically relevant doses, supporting its advancement to Investigational New Drug-enabling studies and potential clinical trials [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)